7-Fluoro-5-nitro-1H-indole-2-carboxylic acid synthesis pathway
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Abstract
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a key heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-withdrawing nitro and fluoro groups, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of a robust and validated synthetic pathway for this target molecule, focusing on the Reissert indole synthesis. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the rationale behind key procedural choices to ensure reproducibility and high yield.
Introduction: Strategic Importance and Synthetic Overview
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[2][3] The introduction of fluorine and nitro groups onto this scaffold can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity. Specifically, the 7-fluoro and 5-nitro substitution pattern is of interest for developing inhibitors and probes for various enzymatic systems.[1][4]
Several classical methods exist for indole synthesis, including the Fischer, Leimgruber-Batcho, and Reissert syntheses.[2][5][6] While the Fischer synthesis is a powerful tool, it requires a specifically substituted phenylhydrazine precursor.[2][7] The Leimgruber-Batcho synthesis is highly efficient for producing indoles unsubstituted at the C2/C3 positions but is less direct for synthesizing 2-carboxylic acid derivatives.[6][8]
For the specific synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, the Reissert indole synthesis presents the most direct and efficient route.[5][9][10] This pathway begins with a substituted o-nitrotoluene and directly constructs the indole-2-carboxylic acid framework through a condensation reaction followed by a reductive cyclization.[5][10]
Caption: Comparison of major indole synthesis strategies for the target molecule.
The Reissert Synthesis Pathway: A Detailed Walkthrough
The selected pathway commences with the commercially available starting material, 2-fluoro-6-nitrotoluene, and proceeds through three key stages: selective nitration, base-catalyzed condensation, and reductive cyclization, followed by final ester hydrolysis.
Caption: The four-step Reissert synthesis pathway for the target compound.
Step 1: Nitration of 2-Fluoro-6-nitrotoluene
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Objective: To introduce a second nitro group para to the fluorine atom, yielding 2-fluoro-4,6-dinitrotoluene.
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Mechanistic Rationale: The starting material contains two directing groups: a fluorine atom (ortho-, para-directing) and a nitro group (meta-directing). The methyl group is also ortho-, para-directing. The positions ortho and para to the fluorine are C3 and C5. The positions meta to the existing nitro group are C3 and C5. Therefore, electrophilic aromatic substitution is strongly directed to the C4 position, which is para to the fluorine and ortho to the methyl group, leading to the desired product with high regioselectivity. A strong nitrating mixture (H₂SO₄/HNO₃) is required to overcome the deactivating effect of the existing nitro group.
Step 2: Condensation with Diethyl Oxalate
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Objective: To form the key α-keto ester intermediate, ethyl (3-fluoro-2,5-dinitrophenyl)pyruvate.
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Mechanistic Rationale: This is a base-catalyzed condensation reaction.[5] A strong, non-nucleophilic base, typically potassium ethoxide (KOEt), is used to deprotonate the acidic benzylic protons of the methyl group on 2-fluoro-4,6-dinitrotoluene.[5] The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the ethyl o-nitrophenylpyruvate derivative.[5][11] The presence of two electron-withdrawing nitro groups significantly increases the acidity of the methyl protons, facilitating the initial deprotonation step.
Step 3: Reductive Cyclization
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Objective: To simultaneously reduce the ortho-nitro group (relative to the pyruvate side chain) and trigger intramolecular cyclization to form the indole ring system.
-
Mechanistic Rationale: This is the core step of the Reissert synthesis.[10] A reducing agent, classically zinc dust in acetic acid, is used to selectively reduce the nitro group at the C6 position to an amino group.[5][11] The other nitro group at C4 is sterically less accessible and remains intact under controlled conditions. The newly formed aniline nitrogen then acts as an intramolecular nucleophile, attacking the adjacent ketone carbonyl of the pyruvate side chain.[12] This is followed by dehydration, which leads to the formation of the aromatic indole ring, yielding ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.
Step 4: Saponification
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Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.
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Mechanistic Rationale: A standard base-catalyzed hydrolysis (saponification) is employed.[13] Sodium hydroxide in a water/THF mixture attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup protonates the carboxylate salt to yield the desired 7-fluoro-5-nitro-1H-indole-2-carboxylic acid.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle concentrated acids and organic solvents with extreme care.
Protocol 1: Synthesis of 2-Fluoro-4,6-dinitrotoluene
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To a stirred, ice-cooled (0-5 °C) solution of concentrated sulfuric acid (100 mL), add 2-fluoro-6-nitrotoluene (15.5 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
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Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (15 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
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After the addition, allow the mixture to stir at 5-10 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
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The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
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Dry the solid product under vacuum to yield 2-fluoro-4,6-dinitrotoluene.
Protocol 2: Synthesis of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate
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Prepare a solution of potassium ethoxide by carefully dissolving potassium metal (4.3 g, 0.11 mol) in absolute ethanol (150 mL) under a nitrogen atmosphere.
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To this solution, add a solution of 2-fluoro-4,6-dinitrotoluene (20.0 g, 0.1 mol) and diethyl oxalate (16.1 g, 0.11 mol) in absolute ethanol (100 mL) dropwise at room temperature.
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Heat the resulting dark red mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.
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Cool the reaction mixture to room temperature and then pour it into a mixture of ice (200 g) and concentrated HCl (20 mL). The crude ethyl (3-fluoro-2,5-dinitrophenyl)pyruvate will precipitate. Isolate this intermediate by filtration, wash with water, and dry.
-
Suspend the crude pyruvate intermediate in glacial acetic acid (200 mL). Heat the mixture to 60-70 °C.
-
Add zinc dust (26 g, 0.4 mol) portion-wise, ensuring the temperature is maintained between 80-90 °C. An exothermic reaction will occur.
-
After the addition is complete, stir the mixture at 90 °C for 2 hours.
-
Cool the mixture, filter off the excess zinc and inorganic salts, and wash the filter cake with acetic acid.
-
Pour the combined filtrate into a large volume of ice water (1 L). The product will precipitate.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain pure ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.
Protocol 3: Synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
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Dissolve ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (10.0 g, 0.037 mol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).[13]
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Add sodium hydroxide (3.0 g, 0.075 mol) and stir the mixture at 50 °C for 4 hours until TLC indicates complete consumption of the starting ester.
-
Cool the solution to room temperature and remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6N HCl.[13]
-
The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 50 °C.
Caption: Experimental workflow for the synthesis of the target compound.
Data Summary and Characterization
The following table summarizes expected yields and key characterization data for the intermediates and final product. Actual results may vary based on experimental conditions and scale.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 2-Fluoro-4,6-dinitrotoluene | C₇H₅FN₂O₄ | 200.13 | 85-90 | Pale yellow solid |
| Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate | C₁₁H₉FN₂O₄ | 268.20 | 60-70 | Light yellow crystalline solid |
| 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | C₉H₅FN₂O₄ | 240.15 | 90-95 | Off-white to yellow powder |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
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¹H NMR: To confirm the proton environment of the indole ring and the absence of the ethyl ester signals.
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¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.
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¹³C NMR: To confirm the carbon skeleton of the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
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HPLC: To determine the purity of the final product.
Conclusion
This guide has detailed a robust and efficient synthesis of 7-fluoro-5-nitro-1H-indole-2-carboxylic acid utilizing the Reissert indole synthesis. By starting with the readily available 2-fluoro-6-nitrotoluene, the target molecule can be obtained in four high-yielding steps. The provided mechanistic insights and detailed experimental protocols offer a reliable framework for researchers in organic synthesis and drug discovery. The strategic application of classical named reactions, grounded in a solid understanding of reaction mechanisms, remains a cornerstone of modern chemical synthesis.
References
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Zhang, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6045-6056. Available from: [Link]
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